molecular formula C15H19NO4 B3029104 Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 528594-63-0

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B3029104
CAS No.: 528594-63-0
M. Wt: 277.31
InChI Key: YQKVAGMIRIPXJO-UHFFFAOYSA-N
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Description

Benzyl 1,4-dioxa-7-azaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C15H19NO4 It is known for its unique spirocyclic structure, which includes a benzyl group, a dioxane ring, and an azaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzyl chloroformate with 1,4-dioxa-7-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the benzyl group.

    7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane: Similar structure but different functional groups.

    3-(4-Morpholinyl)-1-oxa-8-azaspiro[4.5]decane: Contains a morpholine ring instead of a dioxane ring.

Uniqueness

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its combination of a benzyl group, a dioxane ring, and an azaspirodecane moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl 1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18-11-13-5-2-1-3-6-13)16-8-4-7-15(12-16)19-9-10-20-15/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKVAGMIRIPXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193945
Record name Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528594-63-0
Record name Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528594-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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